1,4-Phenylenediacetonitrile

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 513731. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-[4-(cyanomethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQCKESKNZBNOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060758 | |

| Record name | 1,4-Benzenediacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-75-3 | |

| Record name | 1,4-Benzenediacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Phenylenediacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Phenylenediacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediacetonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-phenylenediacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-PHENYLENEDIACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UNC3XG7WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,4-Phenylenediacetonitrile chemical properties and structure

An In-depth Technical Guide to 1,4-Phenylenediacetonitrile: Structure, Properties, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical properties, structure, synthesis, and applications of this compound. It aims to provide not just data, but field-proven insights into the practical utility and handling of this versatile chemical intermediate.

Introduction and Strategic Importance

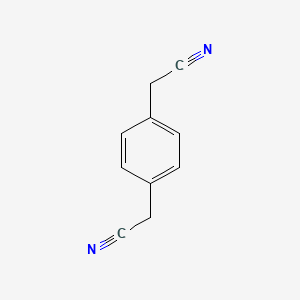

This compound (p-PDAN), also known as p-Xylylene Dicyanide, is a bifunctional organic compound featuring a central benzene ring substituted at the para positions with two cyanomethyl (-CH₂CN) groups.[1][2][3] Its strategic importance in organic synthesis stems from this unique symmetrical structure, which provides two reactive sites for building complex molecular architectures.

Identified by CAS Number 622-75-3 , this compound serves as a pivotal building block in the synthesis of a wide array of value-added products, including pharmaceuticals, agrochemicals, and dyes.[1][3][4][5][6] Its utility lies in the versatile reactivity of both the nitrile functionalities and the benzylic protons, allowing for a diverse range of chemical transformations. This guide will delve into the core chemical principles that make p-PDAN an indispensable tool for synthetic chemists.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is fundamental to its reactivity. The para-substitution pattern ensures a linear and symmetric molecule, which can influence its crystalline structure and solubility. The electron-withdrawing nature of the nitrile groups acidifies the adjacent methylene protons, a key feature that dictates its role in many synthetic pathways.

Caption: Molecular structure of this compound (CAS: 622-75-3).

The physical and chemical properties of p-PDAN are summarized below. Its solid, crystalline nature and high melting point are characteristic of its symmetrical structure. Its poor solubility in water is expected for a non-polar aromatic compound, necessitating the use of organic solvents in reactions.[1][3]

| Property | Value | Source(s) |

| CAS Number | 622-75-3 | [1] |

| Molecular Formula | C₁₀H₈N₂ | [1][7] |

| Molecular Weight | 156.18 g/mol | [7] |

| Appearance | White to light yellow or brown crystalline powder | [1][3][8] |

| Melting Point | 94-99 °C | [4][7][8] |

| Boiling Point | ~334.0 °C at 760 mmHg | [7][9] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. | [1][3][4] |

| Density | ~1.1 g/cm³ | [7] |

| Flash Point | ~163.6 °C | [7][9] |

Spectroscopic Profile for Structural Verification

For any researcher, verifying the identity and purity of starting materials is a critical, non-negotiable step. The following spectroscopic data are characteristic of this compound and serve as a reliable fingerprint for its identification.

-

¹H NMR Spectroscopy: The symmetry of the molecule simplifies its proton NMR spectrum. Two distinct signals are expected:

-

A singlet in the aromatic region (typically ~7.3 ppm) corresponding to the four equivalent aromatic protons.

-

A singlet in the aliphatic region (typically ~3.7 ppm) corresponding to the four equivalent methylene (-CH₂) protons. The chemical shift is downfield due to the deshielding effect of the adjacent benzene ring and nitrile group.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will also reflect the molecular symmetry:

-

Nitrile Carbon (C≡N): A signal around 117-118 ppm.

-

Aromatic Carbons: Two signals are expected for the benzene ring carbons – one for the carbons bearing the substituents and one for the unsubstituted carbons.

-

Methylene Carbon (-CH₂-): A signal around 28-30 ppm.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for confirming the presence of the key nitrile functional group.[10]

-

A sharp, strong absorption band around 2250 cm⁻¹ is characteristic of the C≡N stretch. Its intensity confirms the presence of the nitrile.

-

C-H stretching bands for the aromatic ring will appear just above 3000 cm⁻¹.

-

C-H stretching bands for the methylene groups will appear just below 3000 cm⁻¹.

-

Synthesis and Mechanistic Considerations

A robust and scalable synthesis is crucial for the utility of any chemical intermediate. The most common and industrially viable method for preparing p-PDAN is through a nucleophilic substitution reaction.

Core Reaction: The synthesis involves the reaction of a p-xylylene dihalide (e.g., 1,4-bis(chloromethyl)benzene or 1,4-bis(bromomethyl)benzene) with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN).[1][11] This is a classic example of an Sₙ2 reaction, where the cyanide ion acts as the nucleophile, displacing the halide leaving groups.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established laboratory procedures.[1][11] Causality: The choice of a polar aprotic solvent like dimethylformamide (DMF) is deliberate; it effectively dissolves the organic substrate and the cyanide salt while favoring the Sₙ2 mechanism over elimination side reactions. The reaction is exothermic, requiring controlled addition of reactants to maintain the optimal temperature range.

-

Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and an addition funnel, prepare a solution of sodium cyanide (2.65 moles) in water (200 mL).

-

Reactant Addition: Gently heat a solution of p-xylylene chloride (1.15 moles) in dimethylformamide (200 mL) to approximately 60°C to ensure it remains dissolved.

-

Reaction: Add the warm p-xylylene chloride solution dropwise to the stirred sodium cyanide solution. The rate of addition should be controlled to maintain the reaction temperature between 60-65°C. This control is critical to prevent runaway reactions and minimize side products. The addition typically takes about 2 hours.

-

Completion: After the addition is complete, maintain the reaction mixture at 60-65°C with external heating for an additional hour to ensure the reaction goes to completion.

-

Workup and Isolation: Pour the warm reaction mixture into a large volume of water (2 liters). The product, being insoluble in water, will precipitate out as a solid.

-

Purification: Filter the precipitated solid and wash it thoroughly with water to remove any unreacted cyanide salts and DMF. The resulting product is typically obtained in high yield (85-95%) and purity.[1][11]

Applications in Synthesis and Drug Development

This compound is not an end product but a versatile precursor. Its value is realized in its subsequent transformations.

-

Pharmaceuticals and Agrochemicals: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and pesticides.[1][3][5][6] The dinitrile can be hydrolyzed to form 1,4-phenylenediacetic acid or reduced to form 1,4-bis(aminoethyl)benzene, both of which are common pharmacophores or building blocks.

-

Dyes and Pigments: The rigid aromatic core and reactive nitrile groups make it a suitable precursor for creating complex chromophores used in the dye industry.[1][9]

-

Materials Science: The linear, bifunctional nature of p-PDAN allows it to be used as a monomer or cross-linking agent in the synthesis of specialty polymers and materials with desirable thermal or optical properties.

-

Organic Synthesis Research: Beyond industrial applications, it is a valuable tool for academic research, enabling the construction of complex molecules and the exploration of new reaction methodologies.[5]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled with appropriate precautions.

Hazard Summary: The primary hazards are associated with its toxicity upon ingestion, inhalation, or skin contact, and it is known to cause skin, eye, and respiratory irritation.[1][7][8][12][13] In case of fire, it can decompose to release toxic gases such as carbon oxides, nitrogen oxides (NOx), and highly toxic hydrogen cyanide.[8]

| Hazard Information | GHS Statements and Codes |

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[7][12]H315: Causes skin irritation.[8][12]H319: Causes serious eye irritation.[8][12]H335: May cause respiratory irritation.[8][12] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][12]P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][12]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8] |

Handling and Storage Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles or a face shield, and a lab coat. For weighing or generating dust, a dust mask (e.g., N95) is recommended.[7][12][14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][8][9][14] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis. Its symmetric structure, coupled with the versatile reactivity of its nitrile and benzylic positions, provides a reliable and efficient platform for constructing complex molecules. A thorough understanding of its properties, synthesis, and handling protocols, as detailed in this guide, is essential for leveraging its full potential in research, drug development, and materials science while ensuring the highest standards of safety and scientific rigor.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | CAS 622-75-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. CAS 622-75-3: 1,4-Benzenediacetonitrile | CymitQuimica [cymitquimica.com]

- 4. This compound | 622-75-3 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound | CAS#:622-75-3 | Chemsrc [chemsrc.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. This compound | 622-75-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis routes of this compound [benchchem.com]

- 12. This compound 99 622-75-3 [sigmaaldrich.com]

- 13. This compound | 622-75-3 [amp.chemicalbook.com]

- 14. tcichemicals.com [tcichemicals.com]

Spectroscopic data of 1,4-Phenylenediacetonitrile (¹H NMR, ¹³C NMR, IR)

This technical guide provides an in-depth analysis of the spectroscopic data for 1,4-phenylenediacetonitrile, a key building block in the synthesis of various organic materials and pharmaceutical compounds.[1] The structural elucidation of this molecule is paramount for its application, and this document offers a detailed examination of its ¹H NMR, ¹³C NMR, and IR spectra. The following sections are designed to provide researchers, scientists, and drug development professionals with a thorough understanding of the spectroscopic characteristics of this compound, grounded in fundamental principles and supported by experimental data.

Molecular Structure and Symmetry

This compound, also known as p-xylylene dicyanide, possesses a highly symmetrical structure.[2] This symmetry is a critical factor in interpreting its spectroscopic data, as it dictates the number and type of signals observed in the NMR spectra. The molecule consists of a central benzene ring substituted at the para positions with two cyanomethyl (-CH₂CN) groups.

Figure 1: Molecular Structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable information about the chemical environment of hydrogen atoms within a molecule. Due to the symmetry of this compound, a simplified ¹H NMR spectrum is expected.

Experimental Data

The ¹H NMR spectrum of this compound is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.37 | Singlet | 4H | Aromatic protons (Ar-H) |

| ~3.75 | Singlet | 4H | Methylene protons (-CH₂-) |

Note: Chemical shifts can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

Interpretation and Rationale

The presence of only two signals in the ¹H NMR spectrum is a direct consequence of the molecule's C₂h symmetry.

-

Aromatic Protons (Ar-H): The four protons on the benzene ring are chemically equivalent due to the para-substitution. This equivalence results in a single resonance, which appears as a singlet at approximately 7.37 ppm.[4] The downfield chemical shift is characteristic of protons attached to an aromatic ring, where they are deshielded by the ring current effect.

-

Methylene Protons (-CH₂-): The four protons of the two methylene groups are also chemically equivalent. They give rise to a single singlet at around 3.75 ppm. The proximity of the electron-withdrawing cyano group (-CN) causes a downfield shift compared to typical alkyl protons. The absence of coupling (a singlet) indicates that there are no adjacent, non-equivalent protons.

Figure 2: Correlation of ¹H NMR signals to the molecular structure.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Similar to the ¹H NMR, the symmetry of this compound simplifies its ¹³C NMR spectrum.

Experimental Data

The ¹³C NMR spectrum is also typically recorded in CDCl₃.[5]

| Chemical Shift (δ) ppm | Assignment |

| ~131.0 | Aromatic C-H |

| ~129.5 | Aromatic C-CH₂CN (quaternary) |

| ~117.5 | Nitrile Carbon (-C≡N) |

| ~23.0 | Methylene Carbon (-CH₂) |

Note: These are approximate chemical shifts and can vary.

Interpretation and Rationale

The ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

-

Aromatic Carbons: Due to symmetry, the four aromatic CH carbons are equivalent, giving a single peak around 131.0 ppm. The two quaternary aromatic carbons, to which the cyanomethyl groups are attached, are also equivalent and appear as a separate signal around 129.5 ppm.[4]

-

Nitrile Carbon (-C≡N): The two carbons of the cyano groups are equivalent and resonate at approximately 117.5 ppm. This chemical shift is characteristic of a nitrile carbon.

-

Methylene Carbon (-CH₂-): The two methylene carbons are equivalent and show a signal in the aliphatic region, around 23.0 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Data

The IR spectrum is often obtained from a sample prepared as a KBr disc or a Nujol mull.[3][6][7]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch |

| ~2250 | Strong | C≡N stretch (nitrile) |

| ~1615, 1510 | Medium-Strong | C=C stretch (aromatic ring) |

| ~820 | Strong | C-H out-of-plane bend (para-disubstituted) |

Note: Peak positions and intensities are approximate.

Interpretation and Rationale

The key absorption bands in the IR spectrum of this compound confirm the presence of its characteristic functional groups.

-

C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic ring.[8] The bands just below 3000 cm⁻¹ are due to the C-H stretching of the methylene groups.

-

Nitrile Stretch (C≡N): A strong, sharp absorption band around 2250 cm⁻¹ is a definitive indicator of the nitrile functional group.[9] The intensity of this band is due to the large change in dipole moment during the stretching vibration.

-

Aromatic C=C Stretching: The absorptions in the 1615-1510 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

-

Out-of-Plane Bending: The strong band around 820 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration for a 1,4-disubstituted (para) benzene ring. This is a very useful diagnostic peak for determining the substitution pattern of the aromatic ring.

Figure 3: Workflow for the interpretation of the IR spectrum.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental procedures are essential.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1 second.

-

Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled sequence.

-

Set the spectral width to approximately 220 ppm.

-

Use a pulse angle of 45-60 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

References

- 1. Page loading... [guidechem.com]

- 2. 1,4-Benzenediacetonitrile [webbook.nist.gov]

- 3. This compound(622-75-3) 1H NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound(622-75-3) 13C NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Page loading... [wap.guidechem.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Acetonitrile [webbook.nist.gov]

A Comprehensive Technical Guide to the Solubility of 1,4-Phenylenediacetonitrile in Common Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 1,4-phenylenediacetonitrile, a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles governing its solubility, offers a qualitative overview based on available data, and presents a detailed protocol for its quantitative determination.

Executive Summary

This compound (CAS 622-75-3) is a crystalline solid that is sparingly soluble to insoluble in water but exhibits greater solubility in organic solvents.[1][2][3] A comprehensive understanding of its solubility profile is critical for optimizing reaction conditions, developing robust purification strategies, and formulating final products. This guide navigates the predictive principles of solubility based on molecular structure and solvent properties, and provides a practical framework for empirical solubility determination.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈N₂ | [4][5] |

| Molecular Weight | 156.18 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 95-99 °C | [1] |

| Water Solubility | Insoluble / Sparingly soluble | [1][2][3] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage is rooted in the interplay of intermolecular forces between the solute (this compound) and the solvent.

Molecular Structure and Polarity of this compound

This compound possesses a symmetrical structure with a nonpolar benzene ring and two polar nitrile (-C≡N) groups. The nitrile groups introduce significant dipole moments due to the high electronegativity of nitrogen.[6] This duality of polar and nonpolar regions dictates its solubility in various organic solvents.

Intermolecular Forces at Play

The dissolution of this compound involves the disruption of its crystal lattice forces and the formation of new solute-solvent interactions. The primary intermolecular forces to consider are:

-

Dipole-Dipole Interactions: The polar nitrile groups can engage in strong dipole-dipole interactions with polar solvent molecules.[6]

-

London Dispersion Forces: The nonpolar aromatic ring contributes to London dispersion forces, which are significant in interactions with nonpolar solvents.

-

Hydrogen Bonding: While this compound cannot form hydrogen bonds with itself, the lone pair of electrons on the nitrogen atoms of the nitrile groups can act as hydrogen bond acceptors.[6] This allows for hydrogen bonding with protic solvents like alcohols.

The logical relationship for predicting solubility based on these interactions can be visualized as follows:

References

- 1. This compound | 622-75-3 [chemicalbook.com]

- 2. CAS 622-75-3: 1,4-Benzenediacetonitrile | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. scbt.com [scbt.com]

- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 1,4-Phenylenediacetonitrile in Polymer Synthesis

Abstract

1,4-Phenylenediacetonitrile, also known as p-xylylenedinitrile, is a versatile monomer that offers a unique combination of a rigid aromatic core and reactive nitrile functionalities. This structure allows for its participation in a variety of polymerization reactions, leading to the synthesis of high-performance polymers with tailored properties. This guide provides an in-depth exploration of this compound as a monomer, detailing its polymerization mechanisms, the properties of the resulting polymers, and their applications. The content is designed for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-tested methodologies.

Introduction to this compound as a Monomer

This compound is a white crystalline solid with the chemical formula C₆H₄(CH₂CN)₂.[1][2] Its molecular structure, featuring a central benzene ring with two cyanomethyl substituents in a para configuration, is the key to its utility in polymer science. The rigid phenylene unit imparts thermal stability and mechanical strength to the polymer backbone, while the nitrile groups and the adjacent activated methylene (-CH₂-) groups provide multiple pathways for polymerization.

Key Properties of this compound:

| Property | Value |

| CAS Number | 622-75-3[1] |

| Molecular Formula | C₁₀H₈N₂[1] |

| Molecular Weight | 156.18 g/mol [1] |

| Appearance | White crystalline powder[2] |

| Melting Point | 95-99 °C[1] |

| Solubility | Insoluble in water[3] |

The strategic placement of the reactive groups allows this compound to be a valuable building block for a range of polymers, including polyamides, conjugated polymers like poly(p-phenylene vinylene)s, and thermosetting resins.[4][5]

Polymerization Pathways of this compound

The dual reactivity of the nitrile and methylene groups in this compound opens up several avenues for polymerization. The choice of reaction conditions and co-monomers dictates the final polymer structure and properties.

Knoevenagel Polycondensation for Conjugated Polymers

The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds.[6] In the context of polymer synthesis, a polycondensation reaction between this compound and an aromatic dialdehyde can yield poly(p-phenylene vinylene) (PPV) derivatives.[5] These polymers are of significant interest for their applications in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices, due to their tunable optical and electronic properties.[5][7]

The reaction is typically base-catalyzed, with the methylene protons of this compound being sufficiently acidic to be removed by a base, forming a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the dialdehyde. A subsequent elimination of water leads to the formation of a vinylene linkage.

Recent advancements have focused on creating highly crystalline, two-dimensional covalent organic frameworks (2D-COFs) using this method.[8][9][10] These materials exhibit extended π-conjugation and high chemical stability, making them promising for unique optoelectronic, magnetic, and redox applications.[10]

Mechanism Insight: The reversibility of the Knoevenagel condensation is crucial for achieving highly crystalline polymers.[10] The use of specific catalysts and reaction conditions that allow for "error-correction" during polymerization is key to obtaining well-ordered structures.[10] Water-assisted dynamic Michael-addition-elimination has been shown to facilitate this process, leading to improved crystallinity.[8][9]

Synthesis of Polyamides

Polyamides are a major class of engineering thermoplastics known for their excellent mechanical properties, thermal stability, and chemical resistance.[4][11][12] While the direct reaction of nitriles to form amides is not a standard polycondensation route, this compound can be a precursor to monomers suitable for polyamide synthesis. For instance, the nitrile groups can be hydrolyzed to carboxylic acid groups, forming 1,4-phenylenediacetic acid. This diacid can then be reacted with a diamine in a classic step-growth polymerization to produce a polyamide.[13]

Alternatively, catalytic methods exist for the synthesis of polyamides from dinitriles.[13] These routes, while less common, offer potential for novel polymer architectures. The resulting aromatic polyamides, or aramids, are known for their exceptional strength and are used in demanding applications in the automotive, aerospace, and textile industries.[11][13]

Cyclotrimerization of Nitrile Groups

The nitrile groups of this compound can undergo cyclotrimerization in the presence of suitable catalysts to form highly cross-linked networks containing triazine rings.[14][15] This reaction is a powerful method for producing thermosetting polymers with exceptional thermal stability and mechanical integrity.

The cyclotrimerization is often catalyzed by transition metal complexes, such as those of cobalt or nickel.[14][16] The resulting triazine-based polymers are amorphous and insoluble, making them suitable for applications requiring high-temperature resistance, such as in composites and adhesives for the aerospace and electronics industries.

Experimental Rationale: Microwave-assisted synthesis can significantly accelerate the cyclotrimerization reaction, offering a more efficient route to these high-performance materials.[14] The choice of catalyst is critical for controlling the reaction and achieving high yields.[15]

Visualization of Polymerization Pathways

The following diagram illustrates the primary polymerization routes available for this compound.

Caption: Polymerization routes for this compound.

Properties of Polymers Derived from this compound

The polymers synthesized from this compound exhibit a wide range of properties, directly correlated with their chemical structure.

| Polymer Type | Key Properties |

| Poly(p-phenylene vinylene)s | Electrically conducting upon doping, fluorescent, small optical band gap.[5] |

| Polyamides | High tensile strength, wear and heat resistance, flexibility, chemical resistance.[4][12] |

| Triazine-based Thermosets | High thermal stability, high mechanical strength, chemical inertness. |

Thermal and Mechanical Properties Overview:

The inclusion of the rigid phenylene backbone from this compound generally enhances the thermal and mechanical properties of the resulting polymers.[17][18][19][20][21] For instance, PPV derivatives and aromatic polyamides often exhibit high glass transition temperatures (Tg) and good thermal stability.[17][22] The mechanical properties, such as tensile strength and modulus, are also typically high, making these materials suitable for engineering applications.[4][12]

Experimental Protocol: Synthesis of a Poly(p-phenylene vinylene) Derivative via Knoevenagel Polycondensation

This section provides a representative protocol for the synthesis of a PPV derivative using this compound.

Materials:

-

This compound

-

Terephthalaldehyde (or other suitable aromatic dialdehyde)

-

Potassium tert-butoxide

-

Dry Tetrahydrofuran (THF)

-

Methanol

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

Procedure:

-

Inert Atmosphere: Set up the reaction apparatus under an inert atmosphere of argon or nitrogen. This is crucial to prevent side reactions, particularly with the strong base.

-

Monomer Solution: In the round-bottom flask, dissolve equimolar amounts of this compound and terephthalaldehyde in dry THF.

-

Base Addition: Prepare a solution of potassium tert-butoxide in dry THF. Cool the monomer solution to 0 °C using an ice bath.

-

Slow Addition: Slowly add the potassium tert-butoxide solution to the stirred monomer solution over a period of 1 hour.[22] Maintaining a low temperature during the addition helps to control the reaction rate and minimize side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20 hours.[22]

-

Precipitation: Pour the viscous polymerization solution into a large volume of methanol to precipitate the polymer.[22]

-

Isolation and Purification: Collect the polymer precipitate by filtration. Wash the polymer thoroughly with methanol to remove any unreacted monomers and residual catalyst.

-

Drying: Dry the polymer under vacuum at an elevated temperature (e.g., 60 °C) until a constant weight is achieved.[23]

Characterization:

The resulting polymer can be characterized by standard techniques such as:

-

FTIR Spectroscopy: To confirm the presence of vinylene C=C bonds and the disappearance of aldehyde C=O and methylene C-H stretches.

-

NMR Spectroscopy: To elucidate the detailed chemical structure of the polymer.

-

Gel Permeation Chromatography (GPC): To determine the average molecular weight and molecular weight distribution.

-

UV-Vis and Fluorescence Spectroscopy: To investigate the optical properties of the conjugated polymer.[22]

Experimental Workflow Diagram:

References

- 1. 1,4-フェニレンジアセトニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 622-75-3 [chemicalbook.com]

- 4. Polyamide: A Versatile Polymer for Modern Industrial and Textile Applications [btdsco.com]

- 5. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]

- 6. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Combination of Knoevenagel Polycondensation and Water‐Assisted Dynamic Michael‐Addition‐Elimination for the Synthesis of Vinylene‐Linked 2D Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aerosusa.com [aerosusa.com]

- 12. scienceinfo.com [scienceinfo.com]

- 13. Polyamide - Wikipedia [en.wikipedia.org]

- 14. Cross-Cyclotrimerization with Two Nitriles as a Synthetic Pathway to Unsymmetrically 3,3’-Disubstituted bis(Tetrahydroisoquinolines) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Physical, Thermal, and Mechanical Properties of Polymers | Semantic Scholar [semanticscholar.org]

- 19. studylib.net [studylib.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 23. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

Topic: Potential Applications of 1,4-Phenylenediacetonitrile in Materials Science

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

1,4-Phenylenediacetonitrile, also known as 1,4-bis(cyanomethyl)benzene, is a versatile organic compound characterized by a central benzene ring symmetrically substituted with two cyanomethyl groups.[1][2] Its rigid phenylene core and reactive nitrile and methylene functionalities make it an exceptionally valuable building block in the synthesis of advanced functional materials.[1][3] This technical guide explores the significant potential of this compound in materials science, moving beyond its established role as an intermediate in pharmaceuticals and dyes.[3][4][5] We will delve into its application in the rational design of high-performance polymers, the construction of porous organic frameworks (POFs), and the synthesis of novel luminescent materials. This document provides senior application scientists and researchers with the foundational chemistry, detailed experimental protocols, and field-proven insights necessary to leverage this molecule's unique properties for materials innovation.

Foundational Characteristics of this compound

This compound (PDAN) is a white to light-yellow crystalline solid at room temperature.[1] The molecule's structure, featuring a 1,4-substituted benzene ring, imparts rigidity and thermal stability to the materials derived from it. The two methylene groups (CH₂) are activated by the adjacent electron-withdrawing nitrile groups (C≡N), making their protons acidic and susceptible to deprotonation by a suitable base. This reactivity is the cornerstone of its utility in polymerization and functional material synthesis.

| Property | Value | Source(s) |

| CAS Number | 622-75-3 | [1][2][6] |

| Molecular Formula | C₁₀H₈N₂ | [2][6][7] |

| Molecular Weight | 156.18 g/mol | [2][6][7] |

| Appearance | White to cream crystalline powder | [1][8] |

| Melting Point | 95-99 °C | [7][9] |

| Solubility | Sparingly soluble in water; soluble in various organic solvents | [1][8] |

| Synonyms | 1,4-Bis(cyanomethyl)benzene, p-Xylylene dicyanide | [1][2] |

Synthesis Overview

A common and efficient laboratory-scale synthesis involves the nucleophilic substitution of 1,4-bis(halomethyl)benzene with an alkali metal cyanide.[1] The choice of a halide (typically bromine) and a cyanide source (e.g., potassium or sodium cyanide) in a suitable solvent system provides high yields of the desired product.

Caption: Synthesis workflow for this compound.

Application in High-Performance Polymer Synthesis

The activated methylene groups of this compound are prime candidates for base-catalyzed polymerization reactions, most notably the Knoevenagel condensation. This reaction allows for the formation of carbon-carbon double bonds, leading to the creation of conjugated polymers with interesting optical and electronic properties.[10]

Knoevenagel Polycondensation for Conjugated Polymers

Expertise & Causality: The Knoevenagel polycondensation involves the reaction of a compound with an active methylene group (like PDAN) with a dialdehyde. The use of a base, such as sodium ethoxide, is critical as it deprotonates the methylene protons of PDAN, forming a highly reactive carbanion.[10] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbons of the dialdehyde (e.g., terephthalaldehyde). Subsequent dehydration yields a vinylene linkage (-C=C-), extending the π-conjugated system of the polymer backbone. The resulting donor-acceptor (D-A) type structures, where the phenylene units act as donors and the nitrile groups as acceptors, are often luminescent and can exhibit non-linear optical (NLO) properties.[10]

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1,4-Benzenediacetonitrile [webbook.nist.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 622-75-3 [amp.chemicalbook.com]

- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound 99 622-75-3 [sigmaaldrich.com]

- 8. 1,4-Bis(cyanomethyl)benzene(622-75-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. This compound | 622-75-3 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 1,4-Phenylenediacetonitrile: A Research Roadmap

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Phenylenediacetonitrile is a versatile organic compound utilized as a building block in the synthesis of various materials and pharmaceutical intermediates.[1][2][3] The solid-state properties of such molecules, particularly their crystal structure and potential for polymorphism, are of paramount importance as they can significantly influence physicochemical properties like solubility, stability, and bioavailability. This guide provides a comprehensive research roadmap for the systematic investigation of the crystal structure and polymorphism of this compound. In the absence of publicly available crystallographic data for this specific compound, this document outlines the necessary experimental and computational workflows, offering field-proven insights and detailed protocols to enable a thorough solid-state characterization.

Introduction: The Significance of Solid-State Properties

The arrangement of molecules in a crystal lattice dictates the macroscopic properties of a solid. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceutical development. Different polymorphs of the same compound can exhibit distinct melting points, dissolution rates, and mechanical properties.[4] Therefore, a comprehensive understanding and control of the polymorphic landscape of this compound are essential for ensuring the consistency, efficacy, and safety of any resulting products. This guide serves as a detailed protocol for a systematic investigation, from synthesis to the complete solid-state characterization of this compound.

Synthesis and Purification of this compound

A high-purity starting material is a prerequisite for successful crystallization and polymorphism studies. The following protocol, adapted from established methods, describes a reliable synthesis of this compound.

Reaction:

Materials:

-

1,4-Bis(chloromethyl)benzene (p-xylylene dichloride)

-

Sodium cyanide (NaCN)

-

Dimethylformamide (DMF)

-

Water

Step-by-Step Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel.

-

Reagent Preparation: Prepare a solution of sodium cyanide in water and a solution of 1,4-bis(chloromethyl)benzene in DMF.

-

Reaction Execution: Heat the sodium cyanide solution in the flask. Slowly add the 1,4-bis(chloromethyl)benzene solution from the dropping funnel to the heated sodium cyanide solution with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water to precipitate the crude product.

-

Purification: Collect the crude this compound by filtration, wash it thoroughly with water, and then recrystallize from a suitable solvent (e.g., ethanol-water mixture) to obtain a highly pure product.[5]

-

Purity Assessment: Confirm the purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[6]

A Systematic Approach to Polymorph Screening

The goal of a polymorph screen is to crystallize the compound under a wide variety of conditions to discover as many solid forms as possible.

Crystallization Techniques

Employing a diverse range of crystallization methods is crucial for a comprehensive screen.

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation at room temperature and allow the solvent to evaporate slowly in a loosely covered vial.

-

Cooling Crystallization: Prepare a saturated solution at an elevated temperature and then cool it slowly to induce crystallization.

-

Anti-Solvent Addition: Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble to induce precipitation.

-

Slurry Conversion: Stir a suspension of the compound in a solvent at a specific temperature for an extended period to allow for the conversion to a more stable polymorphic form.

Solvent Selection

The choice of solvents is a critical parameter in polymorph screening. A diverse set of solvents with varying polarities and hydrogen bonding capabilities should be utilized. A suggested list of solvents is provided in the table below.

| Solvent Class | Examples | Rationale |

| Protic Solvents | Water, Ethanol, Methanol, Isopropanol | Capable of hydrogen bonding, which can influence crystal packing. |

| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate, DMF | Can interact via dipole-dipole interactions. |

| Aprotic Nonpolar | Hexane, Toluene, Dichloromethane | Primarily interact through van der Waals forces, leading to different packing arrangements. |

Experimental Workflow for Polymorph Screening

The following diagram illustrates a systematic workflow for a comprehensive polymorph screen.

References

- 1. p-Xylylene Dicyanide | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 622-75-3 [chemicalbook.com]

- 4. Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical [malvernpanalytical.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. This compound(622-75-3) 1H NMR [m.chemicalbook.com]

Thermal stability and degradation profile of 1,4-Phenylenediacetonitrile

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 1,4-Phenylenediacetonitrile

Authored by a Senior Application Scientist

This document provides a comprehensive technical examination of the thermal properties of this compound (CAS 622-75-3), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] An understanding of its thermal stability and degradation profile is critical for ensuring safety, optimizing reaction conditions, and predicting the shelf-life of both the intermediate and final products. This guide is intended for researchers, chemists, and drug development professionals who utilize this versatile chemical building block.

Core Physicochemical Properties

This compound, also known as p-xylylene dicyanide, is a white to light yellow crystalline powder.[3][4] Its structure consists of a central benzene ring substituted at the 1 and 4 positions with cyanomethyl (-CH₂CN) groups.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂ | [5] |

| Molecular Weight | 156.18 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | [3][4] |

| Melting Point | 95-99 °C (lit.) | [1][6] |

| Boiling Point | ~334.0 °C at 760 mmHg (estimate) | [7] |

| Solubility | Insoluble in water | [1] |

Under ambient conditions, the compound is stable and should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[3][4]

Thermal Stability and Decomposition Profile

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram is expected to show:

-

Initial Stability: A stable baseline with no significant mass loss from ambient temperature up to well beyond its melting point, likely approaching 250-300 °C. High-performance polymers based on similar aromatic structures often show stability up to 300-400 °C.[8][9]

-

Onset of Decomposition (Tonset): The temperature at which significant mass loss begins. This marks the initiation of thermal degradation.

-

Decomposition Stage(s): One or more distinct steps of mass loss as the molecule breaks down. The degradation is likely to be a complex process involving the scission of the cyanomethyl groups and eventual fragmentation of the aromatic ring at higher temperatures.

-

Final Residue: The amount of mass remaining at the end of the experiment (e.g., at 800-900 °C), which may consist of stable carbonaceous char.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC curve for this compound would reveal:

-

Melting Endotherm: A sharp endothermic peak corresponding to its melting point range of 95-99 °C.[1][6] The energy absorbed during this phase change is the enthalpy of fusion.

-

Decomposition Exotherm: Following the melting point, at much higher temperatures corresponding to the TGA mass loss, one or more broad exothermic peaks may be observed. These exotherms indicate that the degradation reactions are releasing energy, a common characteristic for the decomposition of many organic compounds.

| Parameter | Expected Observation | Significance |

| Melting Point (Tm) | Sharp endotherm at ~95-99 °C | Confirms identity and purity. |

| Decomposition Onset (Tonset) | > 250 °C (estimated) | Defines the upper limit of thermal stability for processing. |

| Decomposition Event(s) | Broad exotherm(s) concurrent with TGA mass loss | Indicates energy release during bond breaking and formation of new species. |

| Final Residue at 800 °C | Non-zero char yield | Suggests formation of a thermally stable carbonaceous residue. |

Experimental Protocols for Thermal Analysis

To ensure reproducible and accurate data, the following protocols for TGA and DSC are recommended. These methodologies represent a self-validating system when performed with properly calibrated instrumentation.

Protocol 1: Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards (e.g., calcium oxalate for mass loss, certified metals for Curie point temperature calibration).

-

Sample Preparation: Place 5-10 mg of this compound powder into an inert crucible (e.g., alumina or platinum). An appropriate sample mass ensures detectable mass changes without causing heat transfer limitations.

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to study the inherent thermal stability without oxidative effects.

-

Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution of thermal events and practical experiment duration.[10]

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition (Tonset) and the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).

Protocol 2: Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample.

-

Experimental Conditions:

-

Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Heating Program: Use a heat-cool-heat cycle to observe the glass transition and remove thermal history.

-

First Heat: Ramp from 25 °C to 120 °C at 10 °C/min to observe the initial melting.

-

Cool: Cool the sample to 0 °C at 10 °C/min.

-

Second Heat: Ramp from 0 °C to 400 °C (or higher, depending on TGA results) at 10 °C/min to observe melting and decomposition events. An empty, sealed aluminum pan should be used as a reference.[11]

-

-

-

Data Analysis: Analyze the second heating curve to determine the melting point (peak temperature of the endotherm) and any exothermic decomposition peaks.

Caption: Experimental workflow for thermal analysis.

Degradation Pathway and Products

The thermal degradation of this compound likely proceeds through a complex free-radical mechanism. The weakest bonds, the C-C bonds between the benzene ring and the methylene groups, are expected to cleave first.

Proposed Degradation Mechanism:

-

Initiation: Homolytic cleavage of the benzylic C-C bond to form a benzyl radical and a cyanomethyl radical (•CH₂CN).

-

Propagation: These initial radicals can abstract hydrogen atoms from other molecules, leading to the formation of stable species like toluene and acetonitrile, and generating new radicals. The benzyl radicals can also combine to form larger molecules or undergo further fragmentation.

-

Ring Fragmentation: At significantly higher temperatures (>800 K), the stable benzene ring itself can begin to break down, leading to the formation of smaller hydrocarbons like acetylene and ethylene.[12]

-

Termination: Radicals combine to form stable, non-reactive products.

The presence of nitrogen introduces pathways for the formation of nitrogen-containing species such as hydrogen cyanide (HCN) or other nitriles.

| Potential Degradation Product | Analytical Signature (GC-MS) | Formation Pathway |

| Benzene | m/z 78 | Decarboxylation/fragmentation of the ring structure. |

| Toluene | m/z 91 (tropylium ion), 92 | Hydrogen abstraction by benzyl radicals. |

| Styrene | m/z 104 | Rearrangement and fragmentation reactions.[13] |

| Acetonitrile | m/z 41 | Formation and stabilization of •CH₂CN radical. |

| Hydrogen Cyanide (HCN) | m/z 27 | Fragmentation of nitrile groups. |

| Biphenyl | m/z 154 | Combination of two phenyl radicals.[12] |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Various high m/z values | Recombination of smaller aromatic fragments at high temperatures.[14] |

Analytical Techniques for Product Identification

To definitively identify the gaseous products evolved during decomposition, a hyphenated technique such as TGA-FTIR or TGA-MS is invaluable. For a detailed profile of semi-volatile products, pyrolysis-GC-MS is the standard method.[15][16] In this technique, the sample is rapidly heated (pyrolyzed) and the resulting fragments are immediately separated by gas chromatography and identified by mass spectrometry.[15][17]

Caption: Proposed thermal degradation pathway.

Conclusion

This compound is a thermally stable crystalline solid, with its stability limited by the cleavage of the benzylic carbon-carbon bonds at elevated temperatures, likely above 250 °C. Its degradation profile is complex, yielding a mixture of aromatic hydrocarbons, nitriles, and, at higher temperatures, polycyclic aromatic compounds and a carbonaceous char. A thorough understanding of this profile, obtained through the systematic application of TGA and DSC as outlined in this guide, is essential for the safe handling and effective use of this important chemical intermediate in research and manufacturing.

References

- 1. This compound | 622-75-3 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound 99 622-75-3 [sigmaaldrich.com]

- 6. This compound 99 622-75-3 [sigmaaldrich.com]

- 7. This compound | CAS#:622-75-3 | Chemsrc [chemsrc.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. eng.uc.edu [eng.uc.edu]

- 12. Pyrolysis of benzene - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 13. Thermal degradation products of homopolymer polystyrene in air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 17. researchgate.net [researchgate.net]

Electrochemical properties of 1,4-Phenylenediacetonitrile

An In-Depth Technical Guide to the Electrochemical Properties of 1,4-Phenylenediacetonitrile: Characterization, Mechanisms, and Experimental Protocols

Executive Summary

This compound, a bifunctional organic molecule featuring a central benzene ring flanked by two cyanomethyl groups, is a valuable building block in pharmaceuticals, dyestuffs, and organic synthesis.[1] While its synthetic applications are well-documented, a comprehensive understanding of its electrochemical properties is essential for unlocking its potential in advanced applications such as redox mediators, functional materials, and energy storage systems. This guide provides a detailed exploration of the redox landscape of this compound, grounded in established electrochemical principles and data from analogous structures. We present not just methodologies, but the scientific rationale behind them, offering researchers a robust framework for investigation. This document covers the core redox behavior, detailed protocols for electrochemical characterization, and insights into potential reaction mechanisms and applications.

Introduction: Structure, Properties, and Electrochemical Context

This compound, with the chemical formula C₆H₄(CH₂CN)₂, is a crystalline powder at room temperature.[2] Its structure is notable for the two cyanomethyl (-CH₂CN) groups situated at the para positions of a benzene ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 622-75-3 | [2] |

| Molecular Formula | C₁₀H₈N₂ | |

| Molecular Weight | 156.18 g/mol | [2] |

| Appearance | Powder | |

| Melting Point | 95-99 °C | [2] |

| Solubility | Insoluble in water | [1] |

| SMILES | N#CCc1ccc(CC#N)cc1 | |

From an electrochemical standpoint, the critical structural feature is the presence of the methylene (-CH₂-) bridges. These groups act as electronic insulators, separating the π-system of the benzene ring from the electron-withdrawing nitrile groups. This contrasts sharply with its close analog, 1,4-dicyanobenzene, where the nitrile groups are directly conjugated to the ring. This structural difference is fundamental to its electrochemical behavior, influencing redox potentials and the stability of resulting radical ions.

The Redox Landscape: Probing Electron Transfer

The electrochemical behavior of this compound is dictated by its principal redox-active sites: the aromatic core and the benzylic positions.

Reductive Pathway: Formation of Radical Anions

The most accessible electrochemical process is the reduction of the aromatic ring. Like many aromatic systems, it can accept an electron into its Lowest Unoccupied Molecular Orbital (LUMO) to form a radical anion.

Causality and Comparison: In the case of 1,4-dicyanobenzene, the direct conjugation of two powerful electron-withdrawing nitrile groups significantly lowers its LUMO energy, making it relatively easy to reduce. The radical anion of 1,4-dicyanobenzene is stable and has been harnessed as a redox mediator in electrosynthesis to achieve C-C bond formation.[3] For this compound, the insulating methylene spacers diminish the electron-withdrawing effect of the nitrile groups on the phenyl ring. Consequently, we must predict that its reduction potential will be significantly more negative than that of 1,4-dicyanobenzene. The stability of the resulting radical anion is also a key question; while aromatic radical anions can be stable in aprotic, oxygen-free environments, the presence of acidic benzylic protons in this compound introduces potential pathways for decomposition.[4]

Oxidative Pathway: Potential for C-H Activation and Polymerization

The oxidation of this compound is anticipated to be more complex. Oxidation could occur at the aromatic ring, though this typically requires high potentials. A more likely pathway involves the benzylic C-H bonds. Studies on analogous benzylamines have shown that electrochemical oxidation can lead to the cleavage of benzylic C-N bonds via a single-electron transfer mechanism, forming radical cation intermediates.[5] A similar process could potentially occur with this compound, leading to subsequent reactions.

Furthermore, under certain electrochemical conditions, particularly following reduction, the formation of a radical anion could facilitate the deprotonation of the benzylic position by an electrogenerated base, potentially initiating polymerization. While electropolymerization has not been specifically documented for this molecule, it is a known phenomenon for related aromatic compounds and represents a crucial potential side reaction to consider during bulk electrolysis experiments.[6][7]

Experimental Characterization: A Self-Validating Approach

To rigorously characterize the electrochemical properties of this compound, a multi-technique approach is essential. The following protocols are designed to be self-validating, incorporating controls and systematic parameter variation to ensure data integrity.

Protocol 1: Cyclic Voltammetry (CV) for Initial Redox Screening

Objective: To determine the reduction and oxidation potentials, assess the reversibility of electron transfer events, and estimate the stability of the generated redox species.

Expertise & Causality:

-

Solvent Selection: Anhydrous acetonitrile is the solvent of choice. Its wide potential window, ability to dissolve common tetralkylammonium electrolytes, and relative inertness are ideal for studying radical ion chemistry.[8] The use of an aprotic solvent is critical to prevent the rapid protonation and decomposition of the radical anion.

-

Electrolyte Selection: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrafluoroborate (TBABF₄) at a concentration of 0.1 M is standard.[8][9] This concentration is sufficient to minimize solution resistance. These salts are electrochemically inert over a broad potential range.

-

Working Electrode: A glassy carbon electrode is recommended for its wide potential window and chemical inertness. It must be polished meticulously before each experiment to ensure a reproducible surface and prevent fouling.

-

Reference Electrode: A non-aqueous Ag/Ag⁺ or a saturated calomel electrode (SCE) isolated by a salt bridge can be used.[8] To ensure comparability across experiments, it is imperative to reference the potentials against an internal standard, such as the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple, after each experiment.

Step-by-Step Methodology:

-

Preparation: Prepare a 1-5 mM solution of this compound in 0.1 M TBAPF₆/acetonitrile.[8] All glassware must be oven-dried, and the solution should be prepared in an inert atmosphere (e.g., a glovebox) to exclude water and oxygen.

-

Cell Assembly: Assemble a standard three-electrode cell (working, counter, reference electrodes) under an argon or nitrogen atmosphere.

-

Degassing: Sparge the solution with dry argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen, which can interfere with reductive scans. Maintain an inert gas blanket over the solution during the experiment.

-

Initial Scan: Record a background CV of the electrolyte solution to identify any impurity peaks and establish the potential window.

-

Analyte Scan: Add the analyte and record the CV. Start with a wide potential window and a scan rate of 100 mV/s. Scan first in the cathodic (negative) direction to probe for reduction, then reverse the scan to observe the corresponding oxidation of the generated species.

-

Scan Rate Dependence: Vary the scan rate systematically (e.g., 25, 50, 100, 200, 500 mV/s). For a reversible, diffusion-controlled process, the peak current should be proportional to the square root of the scan rate, and the peak-to-peak separation (ΔEp) should be close to 59/n mV (where n is the number of electrons) and independent of the scan rate.

Diagram 1: Experimental Workflow for Cyclic Voltammetry A logical flow for performing a robust CV experiment.

Protocol 2: Bulk Electrolysis and Coulometry

Objective: To determine the number of electrons (n) involved in a redox process and to generate a sufficient quantity of the product for isolation and characterization (e.g., by NMR, MS).

Step-by-Step Methodology:

-

Cell Setup: Use a divided H-cell, which separates the working and counter electrode compartments with a glass frit or membrane to prevent the products formed at one electrode from reacting at the other.

-

Electrolysis: Add the analyte solution to the working electrode compartment and electrolyte-only solution to the counter compartment. Apply a constant potential set ~200 mV beyond the peak potential of the desired redox event observed in the CV.

-

Monitoring: Monitor the current over time. The electrolysis is complete when the current decays to a baseline level (typically <5% of the initial current).

-

Coulometry: Integrate the charge (current vs. time) passed during the experiment. Use Faraday's law to calculate the number of electrons transferred per molecule.

-

Product Analysis: After electrolysis, the solution in the working compartment can be analyzed by spectroscopic methods or worked up to isolate the product.

Mechanistic Insights and Potential Applications

Proposed Reduction Mechanism

The primary reduction event is the formation of the radical anion. A subsequent reduction to a dianion may occur at more negative potentials. The reversibility of the first reduction wave in the CV will provide direct insight into the chemical stability of this radical anion on the experimental timescale.

Diagram 2: Proposed Electrochemical Reduction Mechanism Formation of the radical anion and dianion of this compound.

Potential Applications

-

Redox Mediator in Synthesis: Drawing a direct parallel to 1,4-dicyanobenzene, the electrochemically generated radical anion of this compound could serve as a potent single-electron reductant.[3] Its less positive reduction potential means it would be a stronger reducing agent, capable of mediating reactions that are inaccessible with 1,4-dicyanobenzene.

-

Energy Storage: Nitrile-based compounds are being explored as components of advanced battery electrolytes due to their high ionic conductivity and wide electrochemical stability windows.[10][11] The specific redox properties of this compound could make it a candidate for redox-flow batteries or as an additive to improve electrolyte performance.

-

Functional Materials: The two nitrile groups provide handles for further chemical modification. Electrochemical control could be used to trigger polymerization or deposition of thin films on electrode surfaces, creating functional materials with tailored electronic properties.

Conclusion

The electrochemical profile of this compound is defined by the interplay between its aromatic core and the electronically insulating cyanomethyl substituents. Its primary redox chemistry involves the formation of a radical anion at potentials predicted to be more negative than its fully conjugated analog, 1,4-dicyanobenzene. A thorough investigation using the validated protocols outlined in this guide—cyclic voltammetry, bulk electrolysis, and spectroelectrochemistry—is necessary to fully map its redox landscape, determine the stability of its intermediates, and unlock its potential in catalysis, materials science, and energy storage.

References

- 1. This compound | 622-75-3 [chemicalbook.com]

- 2. 1,4-フェニレンジアセトニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Substrate-Mediator Duality of 1,4-Dicyanobenzene in Electrochemical C(sp2 )-C(sp3 ) Bond Formation with Alkyl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability and Reactivity of Aromatic Radical Anions in Solution with Relevance to Birch Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. kubiak.ucsd.edu [kubiak.ucsd.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ceramics.org [ceramics.org]

Discovery and historical synthesis of 1,4-Phenylenediacetonitrile

An In-Depth Technical Guide to the Discovery and Historical Synthesis of 1,4-Phenylenediacetonitrile

Introduction

This compound, also known by synonyms such as p-Xylylene dicyanide and 1,4-Bis(cyanomethyl)benzene, is a bifunctional organic compound that has established itself as a cornerstone intermediate in diverse fields of chemical synthesis.[1][2][3][4] Its rigid phenylene core flanked by two reactive cyanomethyl groups provides a unique structural motif, making it an invaluable building block for pharmaceuticals, agrochemicals, dyestuffs, and advanced polymeric materials.[3][5][6][7] This guide offers a detailed exploration of the historical synthesis of this pivotal molecule, grounded in established chemical principles. We will dissect the prevalent synthetic methodologies, explain the causality behind experimental choices, and provide actionable protocols for the modern researcher, ensuring a narrative that is both scientifically rigorous and practically insightful.

Physicochemical Properties and Structural Data

This compound is a white to light yellow crystalline powder at room temperature, a property indicative of its stable, symmetric structure.[1][7] Its insolubility in water and better solubility in organic solvents are characteristic of aromatic dinitriles.[1][6][7] The presence of two cyano groups imparts significant polarity and reactivity, making it a versatile precursor for a wide range of chemical transformations.[7]

| Property | Value | Reference(s) |

| CAS Number | 622-75-3 | [1][8][9] |

| Molecular Formula | C₁₀H₈N₂ | [1][7] |

| Molecular Weight | 156.18 g/mol | [8][9] |

| Appearance | White to light yellow crystalline powder | [1][7] |

| Melting Point | 94-99 °C | [6][8] |

| Boiling Point | 334.0 ± 22.0 °C at 760 mmHg | |

| Water Solubility | Insoluble | [1][3][6] |

| EINECS | 210-751-8 | [1][8] |

| InChI Key | FUQCKESKNZBNOG-UHFFFAOYSA-N | [1][8][9] |

Historical Context and Prevailing Synthetic Doctrine

While a singular moment of "discovery" for this compound is not prominently documented, its emergence is intrinsically linked to the mid-20th-century expansion of polymer chemistry and the systematic exploration of p-xylene derivatives.[10][11] The vigorous research into poly(p-xylylene)s, commercialized as Parylene, highlighted the industrial importance of difunctional monomers derived from p-xylene.[10][11]